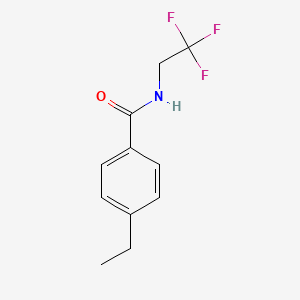

4-ethyl-N-(2,2,2-trifluoroethyl)benzamide

Description

4-ethyl-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C11H12F3NO It is a benzamide derivative characterized by the presence of an ethyl group at the para position of the benzene ring and a trifluoroethyl group attached to the nitrogen atom of the amide functional group

Properties

IUPAC Name |

4-ethyl-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c1-2-8-3-5-9(6-4-8)10(16)15-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISDJYUMDGHSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethylbenzoic acid and 2,2,2-trifluoroethylamine.

Amidation Reaction: The 4-ethylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting 4-ethylbenzoyl chloride is then reacted with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine (Et3N) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Utilizing large reactors for the amidation reaction.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Ensuring the product meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: 4-ethylbenzoic acid.

Reduction: 4-ethyl-N-(2,2,2-trifluoroethyl)benzylamine.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

4-ethyl-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amide functional group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 4-methyl-N-(2,2,2-trifluoroethyl)benzamide

- 4-bromo-N-(2,2,2-trifluoroethyl)benzamide

- 4-chloro-N-(2,2,2-trifluoroethyl)benzamide

Uniqueness

4-ethyl-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl, bromo, and chloro analogs. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity.

Biological Activity

4-ethyl-N-(2,2,2-trifluoroethyl)benzamide is a compound of interest due to its unique structural features, which include an ethyl group and a trifluoroethyl moiety. These characteristics enhance its lipophilicity and membrane permeability, making it a potential candidate for various biological applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The process begins with 4-ethylbenzoic acid and 2,2,2-trifluoroethylamine.

- Amidation Reaction : The 4-ethylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. This is followed by reacting the acid chloride with 2,2,2-trifluoroethylamine in the presence of triethylamine (Et3N) to yield the desired compound.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Lipophilicity : The trifluoroethyl group enhances the compound's ability to penetrate biological membranes effectively.

- Hydrogen Bonding : The amide functional group can form hydrogen bonds with target proteins, potentially inhibiting their activity.

Research Findings

Several studies have investigated the biological properties of this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains with promising results indicating potential as an antimicrobial agent.

- Anti-inflammatory Properties : Research has also focused on its anti-inflammatory effects. In vitro assays demonstrated that this compound could inhibit pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory diseases.

- Cancer Research : The compound has been explored for its potential use in cancer therapy. Studies have shown that it may induce apoptosis in cancer cell lines through specific molecular pathways .

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of benzamides highlighted the antimicrobial efficacy of this compound against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 12 | Staphylococcus aureus |

| Standard Antibiotic (Penicillin) | 25 | Staphylococcus aureus |

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing anti-inflammatory activity, the compound was tested on LPS-induced RAW264.7 macrophages. Results indicated a significant reduction in TNF-alpha levels at concentrations above 10 µM.

| Concentration (µM) | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 250 |

| 10 | 150 |

| 25 | 80 |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-ethyl-N-(2,2,2-trifluoroethyl)benzamide?

- Methodology : The synthesis typically involves a multi-step approach:

Amide bond formation : React 4-ethylbenzoic acid with 2,2,2-trifluoroethylamine using coupling reagents like EDCl or DCC in anhydrous dichloromethane under inert atmosphere (N₂/Ar) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Characterization : Confirm structure via (δ 7.8–7.2 ppm for aromatic protons, δ 4.1–3.8 ppm for trifluoroethyl group) and (δ 165–170 ppm for carbonyl) .

Q. Which analytical techniques are critical for characterizing this compound?

- Essential methods :

- Spectroscopy : , , and to verify substituent positions and purity.

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

- IR spectroscopy : Identify amide C=O stretches (~1650 cm) and CF vibrations (~1150 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Strategies :

- Catalyst screening : Test Pd-based catalysts for coupling steps or phase-transfer catalysts for biphasic reactions .

- DoE (Design of Experiments) : Vary temperature (25–80°C), solvent polarity (DMF vs. THF), and stoichiometry to identify optimal parameters .

- Scale-up considerations : Transition from batch to flow chemistry for better heat/mass transfer; monitor via inline FTIR or Raman spectroscopy .

Q. What approaches resolve discrepancies in biological activity data across assays?

- Troubleshooting :

- Orthogonal assays : Validate enzyme inhibition using fluorescence-based and radiometric assays to rule out interference from the trifluoroethyl group .

- Binding studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify affinity (K) and rule of nonspecific interactions .

- Purity checks : Use LC-MS to detect trace impurities (<0.1%) that may inhibit off-target proteins .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases). Focus on hydrogen bonds between the amide and active-site residues .

- MD simulations : Run 100-ns trajectories in AMBER/CHARMM to assess stability of ligand-receptor complexes.

- QSAR : Corporate substituent effects (e.g., ethyl vs. trifluoroethyl) into predictive models for potency and selectivity .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

- Experimental design :

- Substituent variation : Synthesize analogs with modified ethyl (e.g., propyl, cyclopropyl) or trifluoroethyl (e.g., difluoroethyl) groups .

- Pharmacophore mapping : Use X-ray crystallography (if co-crystals obtained) or Cryo-EM to identify critical binding motifs .

- Metabolic stability : Test in vitro liver microsome assays to link substituents (e.g., CF) to CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.